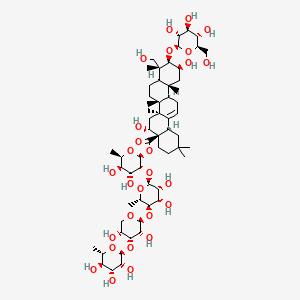

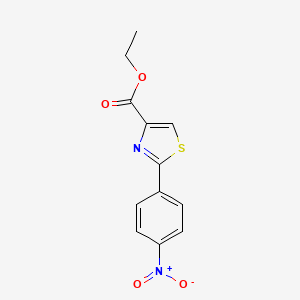

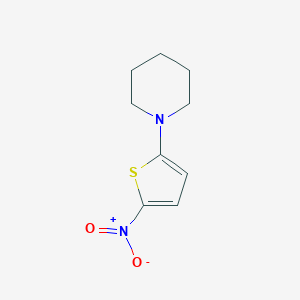

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the thiazole family and has been found to have several potential applications in the fields of medicine and pharmacology. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate has been utilized in various chemical syntheses, showcasing its versatility. For example, Zhou Zhuo-qiang (2009) described a method for synthesizing ethyl 2-bromothiazole-4-carboxylate, demonstrating the potential of thiazole derivatives like this compound in chemical synthesis processes (Zhou Zhuo-qiang, 2009).

Anticancer Applications

In cancer research, thiazole compounds, closely related to this compound, have been synthesized and evaluated for their anti-proliferative effects on cancer cells. For instance, J. P. Sonar et al. (2020) synthesized a series of thiazole compounds and tested their anticancer activity against breast cancer cells (J. P. Sonar et al., 2020).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups in thiazole derivatives can significantly affect their electrochemical and electrochromic properties. A study by Bin Hu et al. (2013) explored this aspect, showcasing the impact of structural variations on the properties of these compounds (Bin Hu et al., 2013).

Antimicrobial and Antiviral Properties

Thiazole derivatives have been studied for their antimicrobial and antiviral properties. Muhammad Haroon et al. (2021) synthesized a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and evaluated them for antimicrobial and antioxidant activities. Additionally, they conducted molecular docking studies for potential antiviral applications (Muhammad Haroon et al., 2021).

Interaction with Biological Molecules

The interaction of thiazole derivatives with biological molecules is another area of interest. For example, M. Moghadam et al. (2017) investigated the interaction between human serum albumin and a thiazole derivative, providing insights into the biological interactions of these compounds (M. Moghadam et al., 2017).

Corrosion Inhibition

This compound and related compounds have potential applications in corrosion inhibition. A study by P. Dohare et al. (2017) explored the corrosion inhibition properties of pyranpyrazole derivatives, demonstrating the potential of thiazole derivatives in this field (P. Dohare et al., 2017).

Wirkmechanismus

Target of Action

Thiazoles, the core structure of this compound, are known to interact with a variety of biological targets . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate may have similar impacts at the molecular and cellular levels.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Biochemische Analyse

Biochemical Properties

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit strong binding affinity towards bacterial enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for peptidoglycan synthesis in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell death. Additionally, this compound has been found to interact with proteins involved in oxidative stress response, thereby exhibiting antioxidant properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, it modulates the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . In microbial cells, this compound disrupts metabolic pathways, leading to reduced cellular viability .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting their function. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase inhibits the enzyme’s activity, preventing the synthesis of peptidoglycan in bacterial cell walls . Additionally, this compound acts as an antioxidant by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes . These molecular interactions contribute to its antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained antimicrobial and anticancer activity over time, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activity without causing toxicity . At high doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits key enzymes in the glycolytic pathway, leading to reduced ATP production and altered cellular metabolism . Additionally, the compound affects the pentose phosphate pathway, influencing the production of NADPH and ribose-5-phosphate . These metabolic interactions contribute to its antimicrobial and anticancer properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . Its distribution within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with target biomolecules . The compound’s localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular localization is crucial for its antimicrobial and anticancer activity, as it allows the compound to interact with key enzymes and proteins involved in cellular processes .

Eigenschaften

IUPAC Name |

ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBNPFPSRBLFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395809 | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78979-64-3 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(4-nitrophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78979-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)

![1-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-3,3-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1229087.png)

![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)

![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B1229092.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)

![7-Chloro-5-(4-chlorophenyl)-2-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine](/img/structure/B1229104.png)